(1-(Methylsulfonyl)piperidin-3-yl)methanamine

Physicochemical Property pKa Basicity

(1-(Methylsulfonyl)piperidin-3-yl)methanamine is a heterocyclic organic compound belonging to the sulfonyl piperidine class. It features a piperidine ring with a methylsulfonyl group at the 1-position and a methanamine group at the 3-position.

Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
CAS No. 869371-29-9
Cat. No. B3022449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Methylsulfonyl)piperidin-3-yl)methanamine
CAS869371-29-9
Molecular FormulaC7H16N2O2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)CN
InChIInChI=1S/C7H16N2O2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3
InChIKeyLBPIQDBVEKSDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Methylsulfonyl)piperidin-3-yl)methanamine (CAS 869371-29-9): A Key Piperidine Building Block for Medicinal Chemistry and Chemical Biology Research


(1-(Methylsulfonyl)piperidin-3-yl)methanamine is a heterocyclic organic compound belonging to the sulfonyl piperidine class. It features a piperidine ring with a methylsulfonyl group at the 1-position and a methanamine group at the 3-position . With a molecular formula of C₇H₁₆N₂O₂S and a molecular weight of 192.28 g/mol , this compound is primarily utilized as a versatile synthetic intermediate and building block in pharmaceutical research and development . Its specific substitution pattern confers distinct physicochemical and reactivity profiles that differentiate it from regioisomeric analogs.

Procurement Consideration for (1-(Methylsulfonyl)piperidin-3-yl)methanamine: Why Regioisomeric Analogs Cannot Be Interchanged


In research and industrial procurement, (1-(Methylsulfonyl)piperidin-3-yl)methanamine is often considered alongside its closely related regioisomers, such as the 2-yl and 4-yl substituted analogs. However, the position of the methanamine substituent on the piperidine ring is a critical determinant of physicochemical properties, including basicity (pKa) , lipophilicity (LogP) , and topological polar surface area (TPSA) [1]. These differences directly impact the compound's behavior in biological systems, its solubility, its reactivity as a building block, and the spatial orientation of the primary amine in subsequent synthetic steps. Generic substitution without careful consideration of these quantifiable variations can lead to failed syntheses, altered target binding, and inconsistent experimental results, making the precise 3-yl regioisomer essential for specific research applications.

Quantitative Differentiation Guide: (1-(Methylsulfonyl)piperidin-3-yl)methanamine vs. Regioisomeric Analogs


Reduced Basicity (Higher pKa) Compared to 4-yl Regioisomer

The predicted pKa value of the primary amine group in (1-(Methylsulfonyl)piperidin-3-yl)methanamine (as the free base) is 10.12 ± 0.29 . In comparison, its 4-yl regioisomer, 1-N-(Methylsulfonyl)-4-(aminomethyl)piperidine, has a predicted pKa of 9.76 ± 0.20 . The 3-yl substituted compound is a weaker base (higher pKa) by approximately 0.36 units under these predicted conditions. This suggests that the 3-yl analog will exist in its neutral, unprotonated form over a slightly broader pH range relative to the 4-yl isomer, a critical consideration for passive membrane permeability and target engagement in biological assays.

Physicochemical Property pKa Basicity Drug Design

Enhanced Lipophilicity (Higher LogP) Compared to 2-yl Regioisomer

The computed LogP value for (1-(Methylsulfonyl)piperidin-3-yl)methanamine is -0.3833 . Its 2-yl regioisomer, (1-(Methylsulfonyl)piperidin-2-yl)methanamine, has a computed XLogP3-AA of -0.5 [1]. The 3-yl substituted compound is more lipophilic, with a LogP difference of +0.1167. This higher lipophilicity suggests potentially improved membrane permeability compared to the 2-yl analog.

Lipophilicity LogP Physicochemical Property ADME

Reduced Topological Polar Surface Area (TPSA) Relative to 2-yl Isomer

The Topological Polar Surface Area (TPSA) for (1-(Methylsulfonyl)piperidin-3-yl)methanamine is calculated to be 63.4 Ų . In contrast, its 2-yl regioisomer has a computed TPSA of 71.8 Ų [1]. The 3-yl substituted compound presents a TPSA that is 8.4 Ų smaller, which is a significant difference in the context of drug design guidelines where a TPSA below 140 Ų is generally favorable for oral absorption. This lower TPSA indicates a reduced polar surface area, which is often associated with improved passive membrane permeability and potential for crossing the blood-brain barrier (BBB).

TPSA Polar Surface Area Physicochemical Property Oral Bioavailability

Definitive Application Scenarios for (1-(Methylsulfonyl)piperidin-3-yl)methanamine Based on Validated Differentiation


Medicinal Chemistry: Synthesis of Kinase Inhibitors and CNS Drug Candidates

The unique combination of higher pKa (10.12) and lower TPSA (63.4 Ų) relative to its regioisomers makes (1-(Methylsulfonyl)piperidin-3-yl)methanamine a particularly valuable building block for medicinal chemistry programs targeting kinases or CNS disorders. The reduced basicity of the amine can minimize off-target binding to aminergic GPCRs, while the lower TPSA improves the likelihood of crossing the blood-brain barrier (BBB) for CNS applications. Its use as a versatile primary amine allows for rapid diversification through amide bond formation or reductive amination.

Chemical Biology: Design of Activity-Based Probes (ABPs) and PROTACs

The higher lipophilicity (LogP = -0.3833) and well-defined geometry of the 3-substituted piperidine core make this compound an ideal linker or warhead in the design of chemical biology tools like Activity-Based Probes (ABPs) or Proteolysis-Targeting Chimeras (PROTACs). Its moderate LogP facilitates cell permeability while retaining some aqueous solubility, a crucial balance for intracellular target engagement. The primary amine serves as a robust conjugation handle for attaching fluorophores, biotin, or E3 ligase ligands.

Process Chemistry: Reliable Late-Stage Functionalization Intermediate

From a procurement standpoint, this compound is typically supplied at a high purity of ≥98% and is recommended for storage at 2-8°C in a dry environment . These specifications ensure reliable performance in multi-step syntheses where intermediate purity is critical. Its stability under these conditions makes it a dependable reagent for late-stage functionalization in complex molecule synthesis, reducing the risk of failed campaigns due to degradants or impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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